![molecular formula C17H25BrN2O B248111 N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248111.png)
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide, also known as BCT-197, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which is involved in the recruitment of neutrophils and other immune cells to sites of inflammation.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide selectively inhibits the CXCR2 receptor, which is expressed on the surface of neutrophils and other immune cells. CXCR2 is involved in the recruitment of these cells to sites of inflammation, where they can cause tissue damage and contribute to the pathogenesis of inflammatory diseases. By inhibiting CXCR2, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide reduces neutrophil infiltration and attenuates the inflammatory response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in neutrophil infiltration, decreased production of pro-inflammatory cytokines, and improved lung function in animal models of inflammatory lung diseases. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has also been shown to reduce the severity of lung injury in a model of ARDS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its selectivity for the CXCR2 receptor, which reduces the risk of off-target effects. N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is also relatively stable and can be administered orally, making it a convenient compound for preclinical studies. However, one limitation of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide is its relatively low solubility, which can make it challenging to administer at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. One area of interest is the potential use of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction for research is the development of more potent and selective CXCR2 inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide involves the reaction of 4-bromo-3-methylbenzylamine with 3-[(cyclopropylmethyl)(propyl)amino]propanenitrile in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide in its pure form. The overall yield of the synthesis process is approximately 40%.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). In preclinical studies, N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide has been shown to reduce neutrophil infiltration, decrease pro-inflammatory cytokine production, and improve lung function in animal models of these diseases.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide |
---|---|
Fórmula molecular |
C17H25BrN2O |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-3-[cyclopropylmethyl(propyl)amino]propanamide |
InChI |
InChI=1S/C17H25BrN2O/c1-3-9-20(12-14-4-5-14)10-8-17(21)19-15-6-7-16(18)13(2)11-15/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,19,21) |
Clave InChI |
ZSZPPDYLEWGLGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2 |
SMILES canónico |
CCCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.